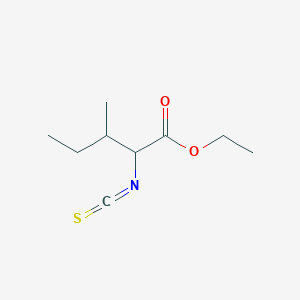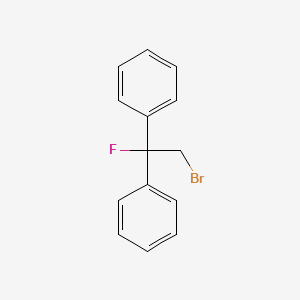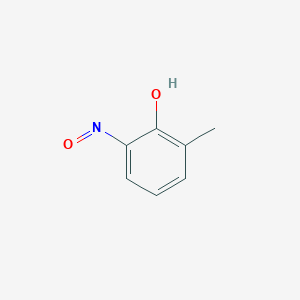
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol is an organic compound with the molecular formula C15H24O. It is a member of the terpenoid family, which are naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is known for its unique structure, which includes multiple double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol typically involves the use of isoprene units as building blocks. One common method is the acid-catalyzed cyclization of farnesol, a naturally occurring sesquiterpene alcohol. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the extraction of natural sources like essential oils, followed by purification processes such as distillation and crystallization. Alternatively, large-scale chemical synthesis methods involving the polymerization of isoprene units can be employed to produce this compound in significant quantities.
化学反応の分析
Types of Reactions
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-one.
Reduction: Formation of 3,7,11-Trimethyldodecane.
Substitution: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-chloride.
科学的研究の応用
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in its structure enable it to participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Nerolidol: A similar sesquiterpene alcohol with a slightly different structure.
Farnesol: Another sesquiterpene alcohol that serves as a precursor in the biosynthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol.
Linalool: A monoterpene alcohol with similar functional groups but a smaller carbon skeleton.
Uniqueness
This compound is unique due to its multiple double bonds and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
58851-29-9 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
3,7,11-trimethyldodeca-1,6,9,11-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6-7,9,11,16H,1-2,8,10,12H2,3-5H3 |
InChIキー |
UNWOAULNQCFIRQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CCC(=CCCC(C)(C=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)






![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
